C9L2Gug8W2

Description

C9L2Gug8W2 is an organochlorine compound with the molecular formula C₈H₉ClO₂ and molecular weight 172.61 g/mol . Key properties include:

- Lipophilicity: LogP (octanol-water partition coefficient) = 2.3, indicating moderate lipid solubility.

- Solubility: Highly soluble in dichloromethane (>100 mg/mL) and sparingly soluble in water (<1 mg/mL).

Synthesis: Produced via oxidation using manganese dioxide (MnO₂) or manganese tetroxide (Mn₃O₄) in dichloromethane or benzene under reflux (yield: 85–92%) . Applications include intermediate use in pharmaceutical synthesis and organic catalysis.

Properties

CAS No. |

6880-50-8 |

|---|---|

Molecular Formula |

C21H22N2O3 |

Molecular Weight |

350.4 g/mol |

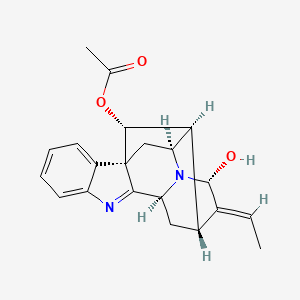

IUPAC Name |

[(1R,10S,12R,13E,14R,16S,17S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |

InChI |

InChI=1S/C21H22N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-17,19-20,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17-,19+,20+,21+/m0/s1 |

InChI Key |

BERYBAUEDCRDKM-FKFYEQBHSA-N |

Isomeric SMILES |

C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H]([C@H]2[C@H]6OC(=O)C)N3[C@@H]1O |

Canonical SMILES |

CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Vomilenine is primarily synthesized through enzymatic biosynthesis. This enzyme is strictly dependent on NADPH and O2 and can be inhibited by typical cytochrome P450 inhibitors such as cytochrome c, ketoconazole, and carbon monoxide . The optimal conditions for this reaction include a pH of 8.3 and a temperature of 40°C .

Industrial Production Methods

Industrial production of Vomilenine involves the use of plant cell cultures, particularly from Rauwolfia serpentina . Microsomal preparations from these cell cultures catalyze the hydroxylation of vinorine, leading to the formation of Vomilenine . The enzyme activity is optimal at day 4 after inoculation of the cell cultures in AP I medium .

Chemical Reactions Analysis

Types of Reactions

Vomilenine undergoes several types of chemical reactions, including:

Oxidation: Vomilenine can be oxidized to form various derivatives.

Substitution: Vomilenine can undergo substitution reactions to form different alkaloid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

Reduction: The reduction of Vomilenine is catalyzed by Vomilenine reductase in the presence of NADPH.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products

1,2-Dihydrovomilenine: Formed through the reduction of Vomilenine.

Raucaffricine: Formed through glycosylation of Vomilenine by vomilenine glucosyltransferase.

Scientific Research Applications

Vomilenine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex alkaloids.

Biology: Studied for its role in the biosynthesis of ajmaline and other alkaloids.

Industry: Utilized in the production of pharmacologically active compounds through biotechnological methods.

Mechanism of Action

Vomilenine exerts its effects through its role as an intermediate in the biosynthesis of ajmaline. The key enzymes involved in its mechanism of action include vinorine hydroxylase and Vomilenine reductase . These enzymes catalyze the hydroxylation and reduction of Vomilenine, respectively, leading to the formation of ajmaline and other derivatives .

Comparison with Similar Compounds

Structural Analysis :

- This compound contains an ester group (-O₂C-) absent in the other compounds, enhancing its polarity and reducing lipid solubility compared to CAS 6781-98-2 (LogP = 3.1) .

- 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene has three chloride groups, increasing its molecular weight and lipophilicity (LogP = 3.8), but reducing bioavailability .

Research Findings and Limitations

- This compound ’s ester group improves aqueous reactivity but limits thermal stability compared to purely chlorinated analogs .

- CAS 6781-98-2 ’s simpler structure reduces synthetic complexity but offers fewer functionalization pathways .

- Toxicity Data: None provided in the evidence, highlighting a critical research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.